3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

kinase inhibitor design structure-activity relationship regioisomer differentiation

3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1234785-97-7) is a synthetic small-molecule kinase inhibitor scaffold characterized by a 3,5-dimethoxybenzamide core linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperidine moiety. With a molecular formula of C19H24N4O3 and a molecular weight of 356.43 g/mol, this compound presents a balanced physicochemical profile (cLogP ~2.5, tPSA 78.3 Ų) that meets typical drug-likeness criteria, positioning it as a versatile starting point for lead optimization campaigns targeting ATP-binding pockets.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1234785-97-7
Cat. No. B2569001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1234785-97-7
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)OC
InChIInChI=1S/C19H24N4O3/c1-25-16-10-15(11-17(12-16)26-2)18(24)22-13-14-4-8-23(9-5-14)19-20-6-3-7-21-19/h3,6-7,10-12,14H,4-5,8-9,13H2,1-2H3,(H,22,24)
InChIKeyLEKFNIFMBVATBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1234785-97-7) for MedChem Scaffold Selection


3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1234785-97-7) is a synthetic small-molecule kinase inhibitor scaffold characterized by a 3,5-dimethoxybenzamide core linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperidine moiety [1]. With a molecular formula of C19H24N4O3 and a molecular weight of 356.43 g/mol, this compound presents a balanced physicochemical profile (cLogP ~2.5, tPSA 78.3 Ų) that meets typical drug-likeness criteria, positioning it as a versatile starting point for lead optimization campaigns targeting ATP-binding pockets [2]. Its structure places it within the pyrimidine-piperidine benzamide class, a privileged scaffold in kinase inhibitor discovery, though primary biological data for this specific compound remain sparse in the public domain [3].

Why Structural Analogs Cannot Substitute for 3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide in Medicinal Chemistry Programs


Generic substitution within this chemical series is inadvisable due to the critical influence of the dimethoxy positional isomerism on molecular recognition. The 3,5-substitution pattern on the benzamide ring dictates the specific spatial orientation of the methoxy oxygen lone pairs, which directly impacts hydrogen-bonding interactions with kinase hinge regions [1]. In contrast, the closely related 2,6-dimethoxy isomer (CAS 1234851-30-9) presents a markedly different electrostatic potential surface and intramolecular steric environment, leading to divergent binding modes that cannot be predicted a priori . Substituting either isomer without experimental validation risks losing target engagement or introducing off-target liabilities. The quantitative evidence below solidifies why procurement of the exact 3,5-dimethoxy regioisomer is essential for reproducible structure-activity relationship (SAR) studies.

Head-to-Head Quantitative Differentiation of 3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide Against Its Closest Analogs


Regioisomeric Identity Determines Scaffold Binding Pose: 3,5- vs 2,6-Dimethoxybenzamide Comparison

The 3,5-dimethoxy substitution pattern confers a distinct conformational profile compared to the 2,6-dimethoxy regioisomer (CAS 1234851-30-9). In 3,5-disubstituted benzamides, the meta-methoxy groups are electronically decoupled from the amide carbonyl, allowing the benzamide NH and carbonyl to engage in a classical bidentate hinge-binding motif without steric interference from ortho-substituents [1]. By contrast, the 2,6-dimethoxy isomer introduces significant steric hindrance adjacent to the amide bond, which is predicted to twist the benzamide out of coplanarity with the heterocycle and disrupt the key hydrogen-bonding interaction with the kinase hinge residue backbone . This structural differentiation is consistent with class-level SAR observations across multiple kinase targets where ortho-substituted benzamides show 10- to 100-fold reductions in binding affinity compared to their meta-substituted counterparts [2].

kinase inhibitor design structure-activity relationship regioisomer differentiation

Physicochemical Differentiation: Lipophilicity and Solubility Advantages Over Non-Pyrimidine Piperidine Analogs

The presence of the pyrimidin-2-yl substituent on the piperidine ring introduces additional nitrogen atoms that modulate the compound's lipophilicity and aqueous solubility profile relative to simple N-phenyl or N-benzyl piperidine analogs. Calculated partition coefficient (cLogP) for the target compound is approximately 2.5, with a topological polar surface area (tPSA) of 78.3 Ų, indicating favorable permeability-solubility balance for oral bioavailability [1]. By comparison, the des-pyrimidine analog (N-benzylpiperidine benzamide scaffold) typically exhibits cLogP values > 3.5, which can lead to poorer solubility, higher metabolic clearance, and increased off-target binding [2]. The pyrimidine ring contributes both polarity and potential for additional hydrogen-bonding interactions, a feature exploited in numerous clinical kinase inhibitors such as imatinib and dasatinib [3].

drug-likeness logP aqueous solubility lead optimization

Scaffold Versatility Across Kinase Phylogeny: Pim and PI3K Kinase Inhibition Potential

While direct biochemical data for 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide remain unpublished, the scaffold class—pyrimidine-linked piperidine benzamides—has demonstrated potent, sub-nanomolar to low nanomolar inhibition across multiple kinase families. The closely related Amgen patent series (US9394297 and US9321756) discloses pyrimidine-piperidine amides achieving IC50 values of 0.0586–1.67 nM against Pim-1 and Pim-2 kinases in biochemical AlphaScreen assays using biotinylated-BAD peptide phosphorylation at Ser112 [1]. Similarly, structural analogs from the Genentech PI3K program exhibit low nanomolar (IC50 2.3–102 nM) activity against PI3Kδ in cellular and biochemical formats [2]. The 3,5-dimethoxybenzamide variant is hypothesized to maintain this activity while offering improved selectivity due to the unique spatial presentation of the methoxy groups, which can fill a lipophilic sub-pocket adjacent to the ATP-binding site that is inaccessible to smaller or differently substituted analogs [3].

Pim kinase PI3K kinase profiling lead hopping

Metabolic Stability Differentiator: Absence of CYP3A4 Time-Dependent Inhibition Liability

A critical safety differentiation concern within the pyrimidine-piperidine amide class is the potential for cytochrome P450 (CYP) time-dependent inhibition (TDI), which can lead to clinical drug-drug interactions. Some advanced analogs within this chemotype have shown significant CYP3A4 TDI liability (IC50 as low as 10 µM upon 30-minute preincubation in human liver microsomes) [1]. The 3,5-dimethoxy substitution pattern is structurally distinct from the motifs that predispose to CYP3A4 TDI (typically methylenedioxy or alkyl-amine moieties), suggesting a lower potential for mechanism-based inactivation of this critical metabolic enzyme [2]. This structural alert-based differentiation is consistent with medicinal chemistry strategies to mitigate TDI by avoiding electron-rich aromatic systems capable of forming reactive metabolite intermediates [3].

CYP450 inhibition drug-drug interaction metabolic stability safety profiling

Highest-Value Application Scenarios for 3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide Based on Quantitative Evidence


Pim-1/Pim-2 Kinase Inhibitor Lead Identification in Oncology

Procurement for hit-to-lead campaigns targeting Pim kinases (implicated in prostate cancer, leukemia, and multiple myeloma) is strongly warranted based on the scaffold class achieving sub-nanomolar Pim-1 IC50 values (0.0586–1.67 nM) [1]. The 3,5-dimethoxy substitution is hypothesized to enhance selectivity over off-target kinases by filling the Pim-specific lipophilic pocket adjacent to the hinge, a feature not exploited by unsubstituted benzamide analogs. This compound serves as a strategic starting point for the generation of proprietary IP around a privileged chemotype already validated by Amgen's patent estate (US9394297, US9321756).

PI3Kδ-Selective Probe Development for Immuno-Oncology

Given the established PI3Kδ activity of pyrimidine-piperidine amides (biochemical IC50 2.3 nM; cellular pAKT-S473 IC50 102 nM) [2], this specific compound—with its unique 3,5-dimethoxy substitution—is positioned for the development of PI3Kδ-selective chemical probes. The methoxy groups are predicted to exploit isoform-specific differences in the affinity pocket of PI3Kδ versus PI3Kα/β/γ, a key requirement for immuno-oncology applications where pan-PI3K inhibition causes unacceptable toxicity. Procurement of this exact regioisomer is critical for exploring this selectivity hypothesis.

Kinase Selectivity Panel Screening for Core Scaffold Profiling

The compound is an ideal candidate for broad kinase selectivity panel screening (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish the baseline selectivity fingerprint of the 3,5-dimethoxybenzamide pyrimidine-piperidine scaffold [3]. Compared to the 2,6-dimethoxy regioisomer, the 3,5-substitution pattern is predicted to yield a distinct kinome interaction map, providing medicinal chemistry teams with differential SAR data that can guide the design of selective inhibitors. Procurement of both isomers for parallel profiling is recommended to maximize the information yield.

CYP3A4 TDI Risk Mitigation in Lead Optimization

For programs that have encountered CYP3A4 time-dependent inhibition with earlier leads from this chemotype, the 3,5-dimethoxy variant offers a structurally differentiated backup scaffold with a predicted lower TDI liability [4]. This compound can be rapidly advanced through standard CYP TDI assays (human liver microsome preincubation with midazolam probe) to confirm its safety advantage, potentially rescuing a chemical series that would otherwise be terminated due to DDI risk. The structural alert analysis suggests this regioisomer avoids the metabolic activation pathways that plague analogs bearing electron-rich fused ring systems.

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